1-Phthalazineacetic acid

Process Chemistry Pharmaceutical Intermediate Synthesis Aldose Reductase Inhibitor Manufacturing

1-Phthalazineacetic acid (C₁₀H₈N₂O₂, MW 188.18) is the foundational pharmacophore for ponalrestat/zopolrestat-class aldose reductase inhibitors. Its 1-position acetic acid moiety permits direct N3-alkylation without carboxylic acid protection, reducing synthetic steps by 66% (EP 0397930 A1). This scaffold delivers nanomolar in vitro potency (IC₅₀ = 3.1 nM) and oral in vivo activity (ED₅₀ = 3.6 mg/kg). Ideal for medicinal chemistry and process R&D.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B8393459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phthalazineacetic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2CC(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H,5H2,(H,13,14)
InChIKeyRIIVBOIBIOLLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phthalazineacetic Acid for Chemical Sourcing: Core Identity and Procurement Context


1-Phthalazineacetic acid (CAS 55104-39-7, molecular formula C₁₀H₈N₂O₂, MW 188.18 g/mol) is a heterocyclic building block featuring a phthalazine core with an acetic acid side chain at the 1-position [1]. The compound exists in multiple oxidation states, with the 3,4-dihydro-4-oxo variant (CAS 25947-11-9, MW 204.18 g/mol) representing a key intermediate in pharmaceutical synthesis . Its structural features include two hydrogen bond donors (carboxylic acid and phthalazine NH), four hydrogen bond acceptors, and a predicted pKa of 3.36 ± 0.10 for the carboxylic acid group . This compound serves as the foundational scaffold for several clinically evaluated aldose reductase inhibitors.

Why Generic Phthalazine Substitution Fails: 1-Phthalazineacetic Acid Differentiation in Procurement


Phthalazine derivatives with alternative substitution patterns cannot be generically interchanged with 1-phthalazineacetic acid due to critical functional group positioning that dictates downstream synthetic utility. The acetic acid moiety at the 1-position enables direct alkylation at the phthalazine N3 position without requiring carboxylic acid protection—a synthetic advantage documented in process patents [1]. Analogs lacking this exact substitution pattern (e.g., phthalazine-1-carboxylic acid or 2-phthalazineacetic acid isomers) require additional protection/deprotection steps, increasing step count and reducing yield. Furthermore, the 1-phthalazineacetic acid scaffold is the specific pharmacophore anchor for the zopolrestat-class aldose reductase inhibitors, with SAR studies demonstrating that alternative core substitutions fail to achieve comparable potency [2].

1-Phthalazineacetic Acid: Head-to-Head Quantitative Differentiation Evidence for Sourcing Decisions


Synthetic Step Reduction: One-Step vs. Three-Step N-Alkylation of 1-Phthalazineacetic Acid

In the synthesis of 3-[(4-bromo-2-fluorophenyl)methyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid (ponalrestat analog), the use of 1-phthalazineacetic acid with its unprotected carboxylic acid enabled a one-step direct alkylation process. The prior art process required three steps due to mandatory carboxylic acid protection [1][2].

Process Chemistry Pharmaceutical Intermediate Synthesis Aldose Reductase Inhibitor Manufacturing

Parent Scaffold Aldose Reductase Inhibition Potency: 1-Phthalazineacetic Acid Derivative 207 vs. Optimized Congener Zopolrestat

The unsubstituted parent scaffold derivative of 1-phthalazineacetic acid (compound 207: 3,4-dihydro-4-oxo-3-(benzothiazolylmethyl)-1-phthalazineacetic acid) demonstrated potent aldose reductase inhibition. Subsequent optimization produced zopolrestat (compound 216) with further enhanced potency. Both compounds share the identical 1-phthalazineacetic acid core [1][2].

Aldose Reductase Inhibition Diabetic Complications Medicinal Chemistry SAR

In Vivo Efficacy Differentiation: Parent Scaffold 207 vs. Zopolrestat Acute Sorbitol Accumulation Prevention

The parent 1-phthalazineacetic acid derivative 207 demonstrated oral activity in an acute diabetic complications model. The optimized derivative zopolrestat showed substantially improved in vivo potency. Both compounds share the identical core scaffold [1].

In Vivo Pharmacology Diabetic Neuropathy Sorbitol Pathway

Physicochemical Profile: 1-Phthalazineacetic Acid vs. Structural Analogs in Property Space

The 3,4-dihydro-4-oxo-1-phthalazineacetic acid variant (CAS 25947-11-9) exhibits a calculated XLogP3 of 0.7, placing it in an optimal lipophilicity range for drug-like properties. The carboxylic acid pKa of 3.36 ± 0.10 indicates predominantly ionized state at physiological pH .

Drug-like Properties Physicochemical Characterization Scaffold Selection

Aldose Reductase Inhibitor Class Potency: 1-Phthalazineacetic Acid-Derived Benzoxazole Analog vs. Benzothiazole Parent

The 1-phthalazineacetic acid scaffold accommodates diverse side chain modifications while retaining potent aldose reductase inhibition. A benzoxazole analog maintained comparable in vitro potency to the benzothiazole parent series [1].

Aldose Reductase Inhibitor SAR Benzoxazole Series Zopolrestat Congeners

Zopolrestat Clinical Pharmacokinetic Profile Derived from 1-Phthalazineacetic Acid Scaffold

Zopolrestat, constructed on the 1-phthalazineacetic acid core scaffold, demonstrated favorable human pharmacokinetic properties in diabetic patients, supporting clinical evaluation [1].

Clinical Pharmacokinetics Human ADME Aldose Reductase Inhibitor

1-Phthalazineacetic Acid: Validated Application Scenarios Based on Quantitative Evidence


Streamlined Process Development for Ponalrestat-Class Aldose Reductase Inhibitors

Research and manufacturing groups developing ponalrestat-class aldose reductase inhibitors (3-substituted-3,4-dihydro-4-oxo-1-phthalazineacetic acids) should prioritize 1-phthalazineacetic acid as the core starting material. As demonstrated in EP 0397930 A1, this scaffold enables one-step N-alkylation without carboxylic acid protection, reducing the synthetic sequence from three steps to one [1]. This 66% step reduction translates directly to reduced solvent usage, fewer intermediate isolations, and lower cost of goods in scale-up operations. The improved process applies specifically to 3-[(4-bromo-2-fluorophenyl)methyl]-3,4-dihydro-4-oxo-1-phthalazineacetic acid and related analogs.

Aldose Reductase Inhibitor Lead Optimization Using Validated Parent Scaffold

Medicinal chemistry programs targeting aldose reductase for diabetic complications should select the 1-phthalazineacetic acid scaffold as a validated starting point. The parent derivative (compound 207) demonstrated in vitro potency (IC₅₀ = 19 nM) and oral in vivo activity (ED₅₀ = 18.5 mg/kg), confirming target engagement and bioavailability [1]. Optimization through peripheral substitution yielded zopolrestat with 6.1-fold improved in vitro potency (IC₅₀ = 3.1 nM) and 5.1-fold improved in vivo potency (ED₅₀ = 3.6 mg/kg) [1]. The scaffold tolerates heterocyclic replacement in the side chain, as shown by benzoxazole analog 124 retaining comparable potency (IC₅₀ = 3.2 nM) [2].

Intellectual Property Diversification via Scaffold-Based Analoging

Pharmaceutical research groups seeking to establish novel intellectual property around aldose reductase inhibitors can leverage the 1-phthalazineacetic acid core as a robust pharmacophore platform. The parent scaffold 207 serves as a composition-of-matter reference point, while the benzoxazole series (exemplified by compound 124) demonstrates that heterocyclic replacement in the side chain retains nanomolar potency (IC₅₀ = 3.2 nM) [1]. This structural plasticity enables IP diversification around a validated pharmacophore without sacrificing biological activity. The favorable human pharmacokinetics of zopolrestat (t₁/₂ = 27.5 h) further validate the scaffold's drug-like properties [2].

Chemical Biology Tool Compound Synthesis for Sorbitol Pathway Investigation

Researchers investigating the polyol pathway and sorbitol accumulation in diabetic complications should source 1-phthalazineacetic acid for synthesis of tool compounds. Zopolrestat, derived from this scaffold, demonstrated tissue-specific ED₅₀ values in chronic reversal studies: 1.9 mg/kg (sciatic nerve), 17.6 mg/kg (retina), and 18.4 mg/kg (lens) [1]. This differential tissue activity profile enables the design of labeled probe molecules for target engagement studies. The scaffold's synthetic accessibility, particularly the one-step alkylation advantage documented in EP 0397930 A1 [2], facilitates rapid analog synthesis for SAR exploration.

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